2-(7-fluoro-1H-benzimidazol-1-yl)ethanol

Checkpoint kinase Chk2 Kinase inhibitor scaffold DNA damage response

2-(7-Fluoro-1H-benzimidazol-1-yl)ethanol (CAS 796973-03-0) belongs to the fluorinated benzimidazole class—privileged scaffolds in medicinal chemistry due to their structural mimicry of purines and capacity for tunable target engagement. This compound is distinguished by a fluoro substituent at the 7-position of the benzimidazole core and a pendant ethanol moiety at the N1 position.

Molecular Formula C9H9FN2O
Molecular Weight 180.18 g/mol
Cat. No. B8351610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-fluoro-1H-benzimidazol-1-yl)ethanol
Molecular FormulaC9H9FN2O
Molecular Weight180.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)N(C=N2)CCO
InChIInChI=1S/C9H9FN2O/c10-7-2-1-3-8-9(7)12(4-5-13)6-11-8/h1-3,6,13H,4-5H2
InChIKeyKUUUIUJSKYPFJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Insights: 2-(7-Fluoro-1H-benzimidazol-1-yl)ethanol for Focused Kinase & Inflammation Research


2-(7-Fluoro-1H-benzimidazol-1-yl)ethanol (CAS 796973-03-0) belongs to the fluorinated benzimidazole class—privileged scaffolds in medicinal chemistry due to their structural mimicry of purines and capacity for tunable target engagement [1]. This compound is distinguished by a fluoro substituent at the 7-position of the benzimidazole core and a pendant ethanol moiety at the N1 position. In the public domain, its primary documented biological application is as a precursor or substructure within chemical series targeting checkpoint kinase Chk2 (CHEK2) and 5-lipoxygenase-activating protein (FLAP), positioning it as a building block of interest for oncology and inflammation drug discovery programs [2].

Procurement Risk Alert: Why 2-(7-Fluoro-1H-benzimidazol-1-yl)ethanol Is Not Interchangeable with Positional Isomers or Non-Fluorinated Analogs


In benzimidazole-based drug discovery, the position of fluoro substitution and the attachment point of the pendant alcohol directly govern both target engagement and physicochemical properties. The 7-fluoro substitution pattern creates a distinct electronic environment that influences hydrogen-bonding capacity with kinase hinge regions and FLAP binding pockets, differing fundamentally from the 5-fluoro and 6-fluoro positional isomers [1]. Moreover, the non-fluorinated analog 2-(1H-benzimidazol-1-yl)ethanol (CAS 6340-03-0) has been characterized as a carbonic anhydrase inhibitor rather than a Chk2 ligand, demonstrating that the absence of fluorine redirects biological recognition entirely . Computational predictions indicate that the 7-fluoro isomer exhibits measurably different lipophilicity (predicted logP ~1.86) compared to the non-fluorinated parent (predicted logP ~1.03), which translates to altered membrane permeability and metabolic stability profiles [2]. These combined structural, target-engagement, and physicochemical divergences preclude the assumption that generic or positional analogs can serve as equivalent replacements in structure–activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence: 2-(7-Fluoro-1H-benzimidazol-1-yl)ethanol vs. Closest Analogs


Chk2 Target Engagement vs. Non-Fluorinated Analog: Divergent Biological Recognition

The 7-fluoro benzimidazole ethanol scaffold is an established pharmacophore within a Chk2 inhibitor series (Neff et al., 2007), whereas the non-fluorinated analog 2-(1H-benzimidazol-1-yl)ethanol binds carbonic anhydrase rather than Chk2 [1] . This divergent target selectivity demonstrates that the 7-fluoro group is not a passive substituent but a critical determinant of kinase-recognition geometry. In the Chk2 series, the pendant alcohol serves as a hydrogen-bond donor to the kinase hinge region, while the fluoro substituent modulates the electron density of the benzimidazole core.

Checkpoint kinase Chk2 Kinase inhibitor scaffold DNA damage response

Predicted Lipophilicity Differential: 7-Fluoro vs. Non-Fluorinated Analog

Computational predictions identify a significant difference in predicted logP between 2-(7-fluoro-1H-benzimidazol-1-yl)ethanol and its non-fluorinated parent. The 7-fluoro derivative is predicted to have a SlogP of approximately 1.86, compared to approximately 1.03 for the non-fluorinated analog 2-(1H-benzimidazol-1-yl)ethanol [1] . This represents an ~80% increase in predicted lipophilicity. Higher logP correlates with enhanced passive membrane permeability, which can influence intracellular target access and oral absorption potential—key parameters in lead optimization.

Lipophilicity ADME prediction Membrane permeability

Molecular Recognition Profile: 7-Fluoro Benzimidazole Ethanol as a FLAP-Targeted Scaffold

Fluorinated benzimidazole ethanol derivatives, specifically those bearing 7-fluoro substitution, have been identified as pharmacophoric building blocks within FLAP (5-lipoxygenase-activating protein) modulator series [1] . The benzimidazole derivative BRP-7—which shares key structural features with the 7-fluoro benzimidazole ethanol scaffold—demonstrated potent inhibition of leukotriene biosynthesis in vitro and in vivo [1]. By contrast, the non-fluorinated analog 2-(1H-benzimidazol-1-yl)ethanol has no reported activity against FLAP or 5-lipoxygenase pathways, with its known biological activity limited to carbonic anhydrase inhibition. Computational docking studies further support that the 7-fluoro substituent contributes to favorable binding interactions within the FLAP active site to a degree not achievable by the 5-fluoro or 6-fluoro positional isomers.

FLAP inhibitor Leukotriene biosynthesis Inflammation

Physicochemical Property Divergence: Boiling Point as a Differentiator for Purification and Formulation

Computationally predicted boiling points reveal a substantial difference between the 7-fluoro substitution pattern and the 5-fluoro / 6-fluoro positional isomers. The 5-fluoro analog 2-(5-fluoro-1H-benzimidazol-2-yl)ethanol has a predicted boiling point of 432.2 ± 25.0 °C (at 760 mmHg), whereas the non-fluorinated parent 2-(1H-benzimidazol-1-yl)ethanol has a predicted boiling point of 345.6 °C (at 760 mmHg) . Although a specific boiling point for the 7-fluoro isomer is not publicly available, the position-dependent variation in intermolecular forces (influenced by fluorine's electronic effects at different ring positions) is expected to produce a boiling point for the 7-fluoro isomer that is measurably distinct from both the 5-fluoro isomer and the non-fluorinated parent. Such differences have practical consequences for distillation-based purification protocols, vacuum drying parameters, and thermal stability assessments during scale-up.

Boiling point Physicochemical properties Purification optimization

Synthetic Accessibility: Validated Route from 2-Fluoro-6-nitroaniline with High Yield

A documented synthetic route to 2-(7-fluoro-1H-benzimidazol-1-yl)ethanol proceeds via hydrogenation of 2-[(2-fluoro-6-nitrophenyl)amino]ethanol (0.78 g) in methanol with 10% Pd/C (200 mg) under 1 bar H₂ pressure for 60 minutes, followed by filtration through Celite, yielding 0.65 g (93%) of the target compound with MS (ESI) m/z 181.1 [M+H]⁺ . This 93% yield compares favorably to reported yields for non-fluorinated benzimidazole ethanol syntheses, which typically range from 52% to 78% under standard conditions [1]. The high yield is attributable to the electron-withdrawing effect of the ortho-fluoro substituent facilitating the reductive cyclization, making this a robust entry point for milligram-to-gram scale preparation.

Synthetic route Yield optimization Reductive cyclization

Validated Application Scenarios for 2-(7-Fluoro-1H-benzimidazol-1-yl)ethanol in Drug Discovery and Chemical Biology


Checkpoint Kinase Chk2 Inhibitor Lead Optimization and SAR Expansion

The 7-fluoro benzimidazole ethanol scaffold is a core substructure in a published Chk2 inhibitor series [1]. The pendant ethanol moiety participates in a hydrogen-bond interaction with the kinase hinge residue, while the 7-fluoro substituent modulates the electronic character of the benzimidazole for optimal hinge binding. Research groups developing Chk2-targeted agents for oncology (particularly in the context of p53-deficient tumors and DNA-damage sensitization) can employ this compound as a validated fragment for SAR expansion, where replacement with the non-fluorinated or positional isomer analogs would disrupt the hydrogen-bond geometry established in the reference series.

FLAP-Targeted Anti-Inflammatory Drug Discovery

Fluorinated benzimidazole derivatives bearing pendant alcohol groups have been characterized as FLAP modulators with demonstrated inhibition of leukotriene biosynthesis in human whole-blood assays and in vivo efficacy in murine inflammation models [2] . The 7-fluoro substitution pattern is represented within the patent space of FLAP-modulating benzimidazoles, making 2-(7-fluoro-1H-benzimidazol-1-yl)ethanol a strategic synthetic intermediate for generating novel FLAP-targeted chemical matter. Programs targeting asthma, allergic rhinitis, or cardiovascular inflammation can leverage this scaffold as a privileged entry point.

Fragment-Based Lead Discovery Requiring Defined Lipophilicity

With a predicted logP of approximately 1.86, 2-(7-fluoro-1H-benzimidazol-1-yl)ethanol occupies a favorable lipophilicity range for fragment-based drug discovery (typically logP 1–3), offering a quantifiable ~80% increase in predicted lipophilicity over the non-fluorinated parent scaffold (logP ~1.03) [3] . This positions the compound as a preferred choice for fragment libraries where enhanced membrane permeability is required without exceeding Lipinski compliance. The non-fluorinated analog, with its lower logP, limits passive cellular uptake, reducing its utility in cell-based fragment screens.

Cost-Efficient SAR Library Synthesis via High-Yield Reductive Cyclization

The documented 93% synthetic yield for this compound via Pd/C-catalyzed hydrogenation of 2-[(2-fluoro-6-nitrophenyl)amino]ethanol provides a quantifiable cost advantage over non-fluorinated benzimidazole ethanol syntheses (typical yields 52–78%). For medicinal chemistry groups requiring multi-gram quantities of fluorinated benzimidazole building blocks for parallel library synthesis, this validated high-yield route reduces raw-material costs and purification overhead, enabling more economical SAR exploration around the 7-fluoro scaffold.

Quote Request

Request a Quote for 2-(7-fluoro-1H-benzimidazol-1-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.